2-(Furan-2-yl)-1-tosylpyrrolidine

Asymmetric Organocatalysis Enamine Catalysis pKa Determination

2-(Furan-2-yl)-1-tosylpyrrolidine (CAS 298690-38-7) is a specialized heterocyclic building block. The N-tosyl group modulates reactivity and lipophilicity, while the 2-furyl moiety offers unique electronic and steric properties essential for SAR studies and late-stage functionalization. This combination is critical for achieving specific target engagement in drug discovery programs and cannot be replicated with generic analogs.

Molecular Formula C15H17NO3S
Molecular Weight 291.37
CAS No. 298690-38-7
Cat. No. B2903993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)-1-tosylpyrrolidine
CAS298690-38-7
Molecular FormulaC15H17NO3S
Molecular Weight291.37
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CO3
InChIInChI=1S/C15H17NO3S/c1-12-6-8-13(9-7-12)20(17,18)16-10-2-4-14(16)15-5-3-11-19-15/h3,5-9,11,14H,2,4,10H2,1H3
InChIKeyVHPYWJNFFZXPBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)-1-tosylpyrrolidine (CAS 298690-38-7): A Differentiated Pyrrolidine Building Block for Medicinal Chemistry and Asymmetric Synthesis Procurement


2-(Furan-2-yl)-1-tosylpyrrolidine (CAS: 298690-38-7) is a heterocyclic organic compound featuring a pyrrolidine ring with a furan substituent at the 2-position and a tosyl (p-toluenesulfonyl) protecting group on the nitrogen atom [1]. This specific combination of structural motifs—a saturated nitrogen heterocycle, an aromatic oxygen heterocycle, and a bulky sulfonamide group—positions it as a specialized building block in medicinal chemistry and asymmetric synthesis . Its molecular formula is C15H17NO3S, with a molecular weight of 291.37 g/mol [1].

Why 2-(Furan-2-yl)-1-tosylpyrrolidine (CAS 298690-38-7) Cannot Be Readily Replaced by Other 2-Substituted Pyrrolidines or Tosylamides in Critical Applications


The unique combination of the furan-2-yl group and the N-tosyl protecting group on the pyrrolidine scaffold creates a distinct chemical and biological profile that prevents simple substitution with either unprotected pyrrolidines or other 2-aryl/heteroaryl analogs. The tosyl group acts not just as a protecting group but also modulates the nitrogen's nucleophilicity and the molecule's overall polarity [1]. Simultaneously, the furan ring provides a specific π-electron surface for potential target interactions. A generic substitution with, for example, 2-(phenyl)-1-tosylpyrrolidine or the unprotected 2-(furan-2-yl)pyrrolidine would fundamentally alter the compound's reactivity profile, lipophilicity (LogP), and potential for specific molecular recognition. The procurement of this precise compound is thus essential when the synthetic route or structure-activity relationship (SAR) study demands the exact confluence of the 2-furyl group for electronic/steric effects and the tosyl group for N-protection and modulation.

Quantitative Differentiation Guide: Evidence for 2-(Furan-2-yl)-1-tosylpyrrolidine (CAS 298690-38-7) in Scientific Selection and Procurement


Comparison of N-Tosyl Pyrrolidine Basicity and Nucleophilicity for Enamine Catalysis

The N-tosyl group on 2-(Furan-2-yl)-1-tosylpyrrolidine significantly lowers the basicity of the pyrrolidine nitrogen compared to unprotected 2-substituted pyrrolidines, which is a critical parameter for its performance in enamine or iminium catalysis. While direct pKa data for this specific compound is not available, class-level inference from a study on a series of 2-substituted pyrrolidine organocatalysts indicates that most non-tosylated 2-substituted pyrrolidines have basicities in the range of 16 < pKaH < 20 . The introduction of the electron-withdrawing tosyl group is expected to lower the pKaH by several units, making it a much weaker base. This shift in basicity is crucial for controlling catalytic activity and avoiding unwanted side reactions in complex syntheses.

Asymmetric Organocatalysis Enamine Catalysis pKa Determination

Lipophilicity Differentiation: Calculated LogP of 2-(Furan-2-yl)-1-tosylpyrrolidine vs. 2-(Furan-2-yl)pyrrolidine

The tosyl group imparts a dramatic increase in lipophilicity to the pyrrolidine scaffold. The calculated partition coefficient (ClogP) for 2-(Furan-2-yl)-1-tosylpyrrolidine is 2.56, as determined by ChemSpider's predictive algorithm . In contrast, the comparator molecule, 2-(Furan-2-yl)pyrrolidine (CAS 90086-89-8) which lacks the tosyl group, has a significantly lower ClogP of 0.79 . This difference of 1.77 log units signifies that the tosylated compound is over 50 times more lipophilic, profoundly affecting its membrane permeability, solubility profile, and off-target binding potential in a biological context.

Medicinal Chemistry Drug-likeness Physicochemical Properties ADME

Molecular Weight and Complexity Comparison with Common Pyrrolidine Building Blocks

2-(Furan-2-yl)-1-tosylpyrrolidine (MW: 291.37 g/mol) [1] occupies a distinct molecular weight and complexity space compared to simpler, more common pyrrolidine building blocks. For instance, it is over twice the mass of the unsubstituted pyrrolidine (MW: 71.12 g/mol) and significantly larger than the unprotected 2-(furan-2-yl)pyrrolidine (MW: 137.18 g/mol) . This larger size and structural complexity make it a more advanced intermediate, suitable for the late-stage introduction of a pre-assembled, functionalized motif. This contrasts with smaller building blocks used in early-stage fragment growing or library synthesis.

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Intermediates

Potential for Selective Deprotection vs. Alternative N-Protecting Groups

The N-tosyl group on 2-(Furan-2-yl)-1-tosylpyrrolidine offers a distinct deprotection profile compared to other common N-protecting groups like Boc or Cbz. While quantitative deprotection rates under specific conditions are not available for this exact molecule, class-level knowledge indicates that tosyl groups are generally stable to acidic conditions used for Boc removal (e.g., TFA/DCM) but can be cleaved under strongly reductive conditions (e.g., sodium naphthalenide, SmI2) [1]. This provides an opportunity for orthogonal deprotection strategies in complex molecule synthesis. In contrast, an N-Boc-2-(furan-2-yl)pyrrolidine would be labile to acid but stable to reductants, offering a different strategic option. The selection of this specific compound thus commits a synthetic route to a reductive cleavage step for liberating the free amine, a choice that must be considered based on the compatibility of other functional groups in the target molecule.

Organic Synthesis Protecting Groups Orthogonal Deprotection

Procurement-Guided Research Scenarios for 2-(Furan-2-yl)-1-tosylpyrrolidine (CAS 298690-38-7) Based on Specific Evidence


Scaffold for Developing Novel Muscarinic Acetylcholine Receptor Ligands

The 2-substituted pyrrolidinylfuran scaffold, to which this compound belongs, has been identified as a key motif in the discovery of potent and selective muscarinic acetylcholine receptor (mAChR) agonists and antagonists [1]. Specifically, studies on chiral pyrrolidinylfuran derivatives have led to the discovery of new functionally selective muscarinic agonists [2]. While 2-(Furan-2-yl)-1-tosylpyrrolidine is a protected, racemic building block, it serves as a crucial intermediate for synthesizing and exploring the structure-activity relationships (SAR) around this privileged scaffold. Its use ensures the correct 2-furyl substitution pattern is established before deprotection and further functionalization, which is essential for optimizing target engagement and subtype selectivity at M1-M5 receptors.

Synthesis of Enantiomerically Pure 2-Substituted Pyrrolidines via Chiral Resolution

2-(Furan-2-yl)-1-tosylpyrrolidine is a racemic mixture. Its procurement is relevant for laboratories engaged in asymmetric synthesis, where it can be used as a substrate for chiral resolution. The N-tosyl group increases the compound's molecular weight and alters its chromatographic properties (as inferred from the LogP difference in Section 3, Item 2), which can be advantageous for separating enantiomers via chiral stationary phase HPLC [1]. Once resolved, the single enantiomers could be employed as chiral ligands or organocatalysts in asymmetric transformations, or as enantiopure building blocks for the synthesis of single-enantiomer pharmaceuticals.

Late-Stage Functionalization in Drug Discovery Programs

Due to its relatively high molecular weight (291.37 g/mol) and pre-assembled complexity (as detailed in Section 3, Item 3), this compound is best applied as a late-stage intermediate rather than an early fragment [1]. In a medicinal chemistry program, it can be procured to rapidly introduce a highly functionalized pyrrolidine motif into a lead series. The tosyl group can then be removed in the final steps of the synthesis to reveal a secondary amine, which can serve as a critical hydrogen bond donor or a point for further derivatization. This approach can significantly accelerate SAR exploration by bypassing multiple linear synthetic steps.

Probing the Effects of Basicity and Lipophilicity in Biological Systems

This compound is a valuable tool compound for probing the influence of amine basicity and lipophilicity on biological activity. As established in Section 3 (Items 1 and 2), the N-tosyl group drastically reduces the pyrrolidine nitrogen's basicity and increases the molecule's overall lipophilicity compared to the unprotected analog [1] [2]. Researchers can use 2-(Furan-2-yl)-1-tosylpyrrolidine in parallel assays with its deprotected counterpart, 2-(furan-2-yl)pyrrolidine, to deconvolute whether observed biological effects are driven by ionic interactions of a protonated amine or by hydrophobic interactions with a lipid membrane or a protein's lipophilic pocket. This comparative approach is essential for rational drug design.

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